molecular formula C26H27FN4O B3816564 N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide

N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B3816564
M. Wt: 430.5 g/mol
InChI Key: QULXSCUSIJKTQJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a propyl group with a fluorophenyl substitution, an imidazole ring, and a pyridine ring. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the imidazole and pyridine rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. For example, the benzyl group might undergo electrophilic aromatic substitution, while the imidazole and pyridine rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would depend on the polarity of its functional groups, and its stability might be affected by the presence of the imidazole and pyridine rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These could be determined through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactions, investigating its mechanism of action, and assessing its safety and efficacy as a potential drug .

properties

IUPAC Name

N-benzyl-3-[[1-(4-fluorophenyl)propylamino]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O/c1-3-22(20-12-14-21(27)15-13-20)28-17-23-25(29-24-11-7-8-16-31(23)24)26(32)30(2)18-19-9-5-4-6-10-19/h4-16,22,28H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXSCUSIJKTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC2=C(N=C3N2C=CC=C3)C(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-A]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
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N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 3
N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 4
N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 5
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N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide

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